Benzenediazonium, 3-fluoro-, chloride
Overview
Description
Benzenediazonium, 3-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the aromatic ring is benzene, substituted with a fluorine atom at the third position and a diazonium group at the first position. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 3-fluoro-, chloride is typically prepared through the diazotization of 3-fluoroaniline. The process involves the reaction of 3-fluoroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
3-fluoroaniline+HNO2+HCl→Benzenediazonium, 3-fluoro-, chloride+H2O
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 3-fluoro-, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halogens, hydroxyl groups, and cyano groups through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Sandmeyer Reaction: Uses copper(I) chloride or bromide to replace the diazonium group with a chlorine or bromine atom.
Azo Coupling: Involves the reaction of the diazonium salt with phenols or aromatic amines in an alkaline medium to form azo compounds.
Major Products
Chlorobenzene: Formed through the Sandmeyer reaction with copper(I) chloride.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
Benzenediazonium, 3-fluoro-, chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various aromatic compounds.
Dye Manufacturing: Utilized in the production of azo dyes, which are important in the textile industry.
Biomedical Applications: Employed in surface modification of biomaterials to enhance their properties, such as biocompatibility and protein adsorption.
Mechanism of Action
The mechanism of action of benzenediazonium, 3-fluoro-, chloride primarily involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group is a good leaving group, which makes the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium, 4-fluoro-, chloride
- Benzenediazonium, 2-fluoro-, chloride
Uniqueness
Benzenediazonium, 3-fluoro-, chloride is unique due to the position of the fluorine atom on the benzene ring. The presence of the fluorine atom at the third position can influence the reactivity and stability of the diazonium compound compared to its isomers (2-fluoro and 4-fluoro derivatives). This positional effect can lead to differences in the products formed and the efficiency of the reactions .
Properties
IUPAC Name |
3-fluorobenzenediazonium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXGGPGLUZVPHX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438821 | |
Record name | Benzenediazonium, 3-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20893-73-6 | |
Record name | Benzenediazonium, 3-fluoro-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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